molecular formula C7H6ClN5S B13181853 4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine

Cat. No.: B13181853
M. Wt: 227.68 g/mol
InChI Key: VWCVSGXTVFAUBR-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atoms on the cyanuric chloride with the thiazolyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminotriazine derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell growth, differentiation, and immune responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C7H6ClN5S

Molecular Weight

227.68 g/mol

IUPAC Name

4-chloro-6-(2-methyl-1,3-thiazol-4-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6ClN5S/c1-3-10-4(2-14-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13)

InChI Key

VWCVSGXTVFAUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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